molecular formula C11H12ClN B2577646 3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287289-11-4

3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2577646
CAS RN: 2287289-11-4
M. Wt: 193.67
InChI Key: DQONXLLBSBYHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . The BCP core is a highly strained molecule consisting of three rings of four carbon atoms each . The BCP structure has been used as an unusual bioisostere for a phenyl ring .


Synthesis Analysis

The synthesis of BCP derivatives has been a topic of interest in recent years . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . This strategy has been used to prepare over 300 functionalized BCPs on a (multi)gram scale . Another method involves the conversion of the readily available BCP substructure to a wide range of poly-substituted BCPs using imine photochemistry .


Molecular Structure Analysis

The molecular structure of BCP derivatives consists of a highly strained BCP core . The BCP core is a three-dimensional structure that adds saturation to compounds . This structure has been used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .


Chemical Reactions Analysis

BCP derivatives have been used in various chemical reactions . For instance, they have been used to synthesize bisbicyclo[1.1.1]pentyldiazene . They have also been used as precursors in the synthesis of potent quinolone antibacterial agents .

Future Directions

The use of BCP derivatives in drug discovery and medicinal chemistry is expected to continue due to their unique structural features and physicochemical profiles . Their use as bioisosteres for various groups and the development of new synthetic approaches for their construction are areas of ongoing research .

properties

IUPAC Name

3-(3-chlorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQONXLLBSBYHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.